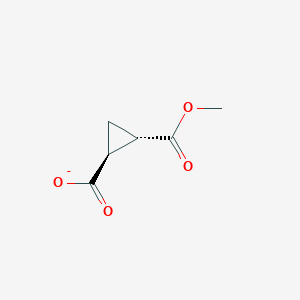
Methyl 15-phenylpentadecanoate
Vue d'ensemble
Description
Methyl 15-phenylpentadecanoate is an organic compound with the molecular formula C22H36O2. It is a methyl ester derivative of 15-phenylpentadecanoic acid. This compound is known for its unique structure, which includes a long aliphatic chain and a phenyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 15-phenylpentadecanoate can be synthesized through several methods. One common method involves the esterification of 15-phenylpentadecanoic acid with methanol in the presence of an acid catalyst such as toluene-4-sulfonic acid. The reaction is typically carried out in methanol at 55°C for 16 hours . After the reaction, the mixture is neutralized with sodium hydrogen carbonate, and the product is extracted using ethyl acetate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is conducted in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 15-phenylpentadecanoate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 15-phenylpentadecanol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 15-phenylpentadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: Research into its potential as a drug delivery agent due to its lipophilic nature.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of methyl 15-phenylpentadecanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 15-phenylpentadecanoic acid, which may then participate in metabolic pathways. The phenyl group can interact with aromatic receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 15-phenylhexadecanoate
- Methyl 15-phenylheptadecanoate
- Methyl 15-phenylpentadec-14-enoate
Uniqueness
Methyl 15-phenylpentadecanoate is unique due to its specific chain length and the position of the phenyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
IUPAC Name |
methyl 15-phenylpentadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-24-22(23)20-16-11-9-7-5-3-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,2-11,13,16-17,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXOJMJRBLUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008064 | |
| Record name | Methyl 15-phenylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88336-99-6 | |
| Record name | Methyl 15-phenylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B3292977.png)
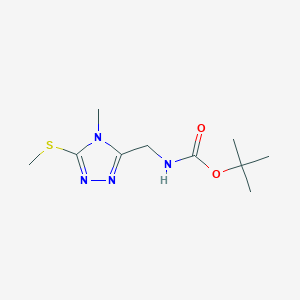


![[6-(1H-imidazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B3292995.png)

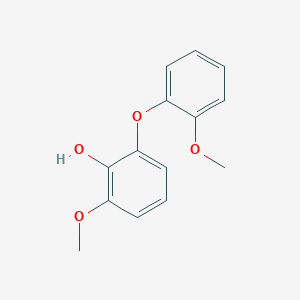
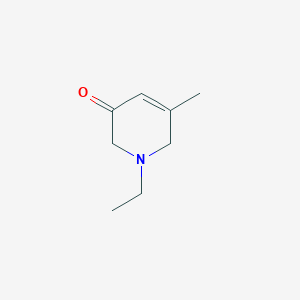
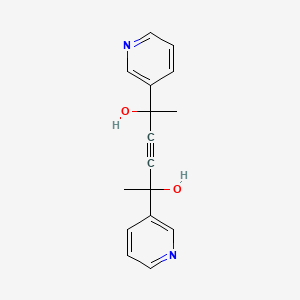
![5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B3293014.png)
